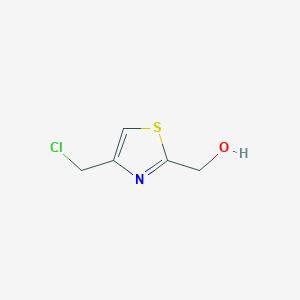

4-(chloromethyl)-2-Thiazolemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNOS |

|---|---|

Molecular Weight |

163.63 g/mol |

IUPAC Name |

[4-(chloromethyl)-1,3-thiazol-2-yl]methanol |

InChI |

InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2 |

InChI Key |

NNHPFROMEVVJIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)CO)CCl |

Origin of Product |

United States |

The Thiazole Scaffold: a Cornerstone in Contemporary Chemical Science

The significance of the thiazole (B1198619) scaffold is evident in its incorporation into various classes of therapeutic agents, including antimicrobial, antifungal, anti-inflammatory, and anticancer drugs. prepchem.comresearchgate.netresearchgate.net This broad spectrum of activity is attributed to the thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. Researchers continue to explore the synthesis of novel thiazole derivatives in the quest for new and more effective therapeutic agents. google.com

A Tale of Two Functional Groups: Chloromethyl and Hydroxymethyl in Organic Synthesis

The synthetic utility of 4-(chloromethyl)-2-Thiazolemethanol is intrinsically linked to the distinct reactivity of its chloromethyl and hydroxymethyl functional groups. Each group offers a gateway to a diverse range of chemical transformations, making the parent molecule a valuable intermediate in the construction of more complex molecular frameworks.

The chloromethyl group (–CH₂Cl) is a potent electrophilic handle in organic synthesis. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities, including amines, thiols, and alkoxides, thereby enabling the construction of diverse molecular libraries for screening and optimization in drug discovery and materials science. The chloromethyl group is also instrumental in the introduction of protecting groups and in specific named reactions like the Blanc chloromethylation. sigmaaldrich.com

Conversely, the hydroxymethyl group (–CH₂OH) is a versatile nucleophilic and protic functional group. tcichemicals.comrsc.org It can undergo a host of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. The presence of the hydroxyl group can also enhance the water solubility of a molecule, a crucial property for many biological applications. tcichemicals.com Furthermore, the hydroxymethyl group can act as a precursor for the formation of other functional groups and can be a key site for bioconjugation. Its ability to be transformed into a P–H equivalent has also been explored, showcasing its latent reactivity.

Charting the Course: Synthesis and Research Outlook for 4 Chloromethyl 2 Thiazolemethanol

Strategic Approaches to Thiazole Ring Formation

The assembly of the thiazole ring is a fundamental step in the synthesis of this compound. Cyclocondensation reactions are the most prevalent methods, while newer annulation techniques offer alternative pathways.

Cyclocondensation Reactions for Thiazole Nucleus Assembly

The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole core. wikipedia.org This method typically involves the reaction of a thioamide with an α-haloketone. wikipedia.org For the synthesis of precursors to this compound, this often entails reacting a suitable thioamide with 1,3-dichloroacetone. nih.gov

A notable example is the reaction of thioacetamide (B46855) with 1,3-dichloropropanone to form a 2-methylthiazole (B1294427) derivative, a reaction studied as early as 1934. google.com More complex thioamides can also be employed to introduce various substituents at the 2-position of the thiazole ring. For instance, the reaction of thiobenzamide (B147508) with 1,3-dichloropropane (B93676) has been used to produce 4-chloromethyl-4-hydroxy-2-phenyl-2-thiazoline. google.com

The reaction conditions for these cyclocondensations can be critical. While some proceed in acidic mixtures or in the presence of a strong base like pyridine, these conditions are not always suitable for all substrates, particularly those with sensitive functional groups. google.com An alternative approach involves reacting a thioamide with a dihalopropanone in a haloalkane solvent in the presence of an alkali metal bicarbonate to form a hydroxythiazoline intermediate, which is then dehydrated. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Thioacetamide | 1,3-Dichloropropanone | 2-Methylthiazole derivative | google.com |

| Thiobenzamide | 1,3-Dichloropropane | 4-Chloromethyl-4-hydroxy-2-phenyl-2-thiazoline | google.com |

| Aminothioamide | Dihalopropanone | 4-Halomethylthiazole derivative | google.com |

Development of Novel Heterocycle Annulation Methods

Beyond traditional cyclocondensation, novel annulation strategies are being explored for the synthesis of polysubstituted thiazoles. These methods often provide access to complex thiazole derivatives that may be difficult to obtain through classical routes. For instance, tandem ring-forming strategies, such as the benzannulation of cyclobutenones with ynamides followed by ring-closing metathesis, have been developed for the synthesis of various nitrogen heterocycles and could potentially be adapted for thiazole synthesis. mit.edu

Another innovative approach involves the 1,3-dipolar cycloaddition reactions of thiazole-based systems, which has been utilized to synthesize a variety of novel thiazole heterocycles. nih.gov While not directly applied to this compound in the reviewed literature, these modern methods highlight the expanding toolkit available to synthetic chemists for constructing the thiazole core.

Methodologies for Introducing the Chloromethyl Moiety at Position 4

The introduction of the chloromethyl group at the C4 position of the thiazole ring is a crucial transformation. This can be achieved through direct halomethylation or by converting other functional groups into the desired chloromethyl moiety.

Direct Halomethylation Protocols for Thiazole Systems (e.g., Modified Blanc Chloromethylation)

Direct chloromethylation of the pre-formed thiazole ring can be an efficient route. The Blanc chloromethylation, a classic reaction involving formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a well-known method for introducing chloromethyl groups onto aromatic rings. wikipedia.org The reaction proceeds by generating a highly electrophilic species from protonated formaldehyde, which is then attacked by the aromatic π-electrons. wikipedia.org

However, the standard Blanc conditions can be harsh and may not be suitable for all thiazole substrates, especially those that are highly activated or sensitive to strong acids. wikipedia.org Modified procedures, such as using chloromethyl methyl ether in the presence of sulfuric acid, have been developed for deactivated substrates. wikipedia.org For thiazole systems, careful optimization of the reaction conditions is necessary to achieve selective chloromethylation at the desired position and to avoid side reactions like the formation of diarylmethane byproducts. wikipedia.org

Functional Group Interconversions for Chloromethyl Incorporation

An alternative to direct chloromethylation is the conversion of a pre-existing functional group at the C4 position into a chloromethyl group. A common strategy involves the dehydration of a 4-hydroxymethylthiazoline intermediate using a chlorinating agent. A variety of reagents can be used for this purpose, including thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). google.com

For example, 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline can be treated with thionyl chloride in 1,2-dichloroethane (B1671644) to yield the corresponding 4-chloromethylthiazole derivative. google.com Similarly, sulfuryl chloride has been successfully employed for this dehydration-chlorination step. google.com The choice of the dehydrating/chlorinating agent can influence the reaction outcome and yield.

| Starting Material | Reagent | Product | Reference |

| 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Thionyl chloride | 4-Chloromethyl-2-dimethylaminomethylthiazole | google.com |

| 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Sulfuryl chloride | 4-Chloromethyl-2-dimethylaminomethylthiazole | google.com |

| 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Phosphorus oxychloride | No desired product | google.com |

Methodologies for Introducing the Hydroxymethyl Moiety at Position 2

The final key structural feature of this compound is the hydroxymethyl group at the C2 position. The introduction of this functionality can be accomplished through various synthetic maneuvers.

One common approach involves the use of a starting material that already contains a protected or precursor form of the hydroxymethyl group at the position that will become C2 of the thiazole ring. For instance, a thioamide derived from a protected hydroxyamino acid could be used in a Hantzsch-type synthesis.

Alternatively, the C2 position of a pre-formed thiazole ring can be functionalized. Thiazoles possess an acidic proton at the C2 position, which can be removed by a strong base to generate a nucleophilic species. wikipedia.orgnih.gov This nucleophile can then react with an electrophile like formaldehyde to introduce the hydroxymethyl group.

Another strategy involves the functionalization of a 2-substituted thiazole. For example, a 2-halothiazole can undergo a metal-halogen exchange to form a 2-lithiothiazole, which can then be quenched with formaldehyde. wikipedia.org Furthermore, a 2-aminothiazole (B372263) can potentially be converted to a 2-hydroxymethylthiazole through a sequence of diazotization followed by nucleophilic substitution with a hydroxide (B78521) source, although this can be a challenging transformation.

While direct synthesis of 2-(hydroxymethyl)thiazole-4-carboxylic acid has been documented, the specific methodologies for the direct introduction of a hydroxymethyl group onto a pre-existing 4-(chloromethyl)thiazole are less commonly reported in the context of a single-step transformation. nih.gov Often, the C2-hydroxymethyl group is incorporated as part of the initial thioamide reactant in the cyclocondensation step.

Integrated Multi-Step Synthetic Sequences to this compound

The construction of complex molecules like this compound often relies on multi-step synthetic sequences that build the molecule progressively. These sequences are designed for efficiency, allowing for the assembly of the target compound from simpler, commercially available starting materials. mit.edunih.gov

A key strategy for synthesizing the 4-(chloromethyl)thiazole core involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide and an α-haloketone. A relevant multi-step sequence begins with the reaction of a thioamide with a 1,3-dihalopropanone. google.com

A specific patented process describes the synthesis of related 4-halomethylthiazoles through a two-step sequence:

Formation of a Hydroxythiazoline Intermediate: A thioamide is reacted with a dihalopropanone, such as 1,3-dichloro-2-propanone, in a haloalkane solvent in the presence of an alkali metal bicarbonate. This reaction forms a 4-chloromethyl-4-hydroxy-2-thiazoline intermediate. google.com

Dehydration and Aromatization: The hydroxythiazoline intermediate is then dehydrated using a suitable agent to form the aromatic thiazole ring. A variety of chloro- or bromo-dehydrating agents can be employed for this step, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and sulfuryl chloride (SO₂Cl₂). google.com

The choice of dehydrating agent can influence the reaction conditions and outcome. For example, the reaction with phosphorus pentachloride in 1,2-dichloroethane can be carried out effectively over several hours at a controlled temperature. google.com

Table 2: Dehydrating Agents for Thiazoline to Thiazole Conversion

| Dehydrating Agent | Solvent | Temperature | Observations |

| Thionyl Chloride | 1,2-dichloroethane | Ambient to 50°C | Effective dehydration to form the thiazole ring. google.com |

| Phosphorus Pentachloride | 1,2-dichloroethane | 17-25°C | Reaction proceeds over 16 hours to yield the desired product. google.com |

| Sulfuryl Chloride | 1,2-dichloroethane | Cooled to Ambient | An initial exothermic reaction is observed. google.com |

| Phosphorus Oxychloride | 1,2-dichloroethane | 23-50°C | Used in the dehydration step. google.com |

This sequence provides a reliable pathway to 4-(chloromethyl)thiazole derivatives, which can then undergo further functionalization at the C2 position as described previously. Modern approaches to such multi-step syntheses often employ continuous flow chemistry to integrate several reaction steps into a single, uninterrupted process, which can reduce reaction times and improve yields and safety. mit.edunih.gov

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger-scale production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include minimizing the number of steps, reducing waste, and selecting appropriate reagents and conditions for scale-up. google.comresearchgate.net

One important optimization strategy is "telescoping," where multiple reaction steps are performed sequentially in the same reactor without isolating the intermediates. researchgate.net For the synthesis of this compound, this could involve performing the formation of the hydroxythiazoline intermediate and its subsequent dehydration and aromatization in a one-pot fashion. google.com This approach improves productivity and significantly reduces the use of solvents and the time required for purification of intermediates. researchgate.net

When scaling up the synthesis, the choice of reagents becomes critical. For the chlorination step (either in the final step to convert a hydroxymethyl group or during the dehydration of the thiazoline intermediate), reagents like thionyl chloride are often used. google.com However, handling large quantities of such corrosive and reactive chemicals requires specialized equipment and safety protocols.

Optimization of reaction conditions is also paramount. This includes:

Solvent Selection: Choosing a solvent that is effective for the reaction, easy to remove, and has a favorable safety and environmental profile. 1,2-dichloroethane is effective but requires careful handling. google.com

Temperature Control: Exothermic reactions must be carefully controlled on a larger scale to prevent runaways. The synthesis of the thiazoline intermediate can be exothermic and may require cooling during the addition of reagents. google.com

Reagent Stoichiometry: Adjusting the ratio of reactants to maximize yield and minimize side products.

Work-up and Purification: Developing a simple and efficient procedure for isolating the final product in high purity, such as crystallization or extraction.

By systematically addressing these factors, a laboratory procedure can be refined into a robust and scalable process suitable for producing larger quantities of this compound.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH2Cl) attached to the thiazole ring is a key site for nucleophilic substitution reactions. The carbon atom of this group is electrophilic and readily attacked by various nucleophiles, leading to the displacement of the chloride ion. This reactivity is fundamental to the construction of more complex molecules containing the thiazole scaffold.

Reactivity with Oxygen-Centered Nucleophiles

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides and phenoxides, results in the formation of ethers. For example, treatment with a phenoxide can yield 4-(phenoxymethyl)-2-(chloromethyl)-1,3-thiazole. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group.

Table 1: Reactivity with Oxygen-Centered Nucleophiles

| Nucleophile | Product |

|---|

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, including amines, readily react with the chloromethyl group to form aminomethyl derivatives. This class of reaction is crucial for the synthesis of various biologically active compounds. nih.govgoogle.comnih.gov For instance, reaction with a primary or secondary amine can yield the corresponding N-substituted aminomethyl thiazole. The reaction conditions, such as the choice of solvent and the presence of a base, can be optimized to achieve high yields.

Table 2: Reactivity with Nitrogen-Centered Nucleophiles

| Nucleophile | Product |

|---|

Reactivity with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols, are highly effective in displacing the chloride of the chloromethyl group, leading to the formation of thioethers. Thiolate anions, generated by treating a thiol with a base, are particularly potent nucleophiles for this transformation. msu.edu This reaction is a reliable method for introducing sulfur-containing moieties onto the thiazole ring system.

Transformations Involving the Hydroxyl Group at Position 2

The hydroxyl group (-OH) at the 2-position of the thiazole ring offers another site for chemical modification, allowing for a range of derivatization reactions.

Selective Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. Milder oxidizing agents will typically yield the corresponding aldehyde, while stronger oxidants will lead to the carboxylic acid. This transformation is a key step in the synthesis of various thiazole-based compounds.

Derivatization via Esterification and Etherification

The hydroxyl group can be converted into esters and ethers through reactions with appropriate reagents. Esterification can be achieved by reacting the alcohol with an acyl chloride or an anhydride. For instance, reaction with an alkyl chloroformate would produce the corresponding carbonate ester. researchgate.net

Etherification can be accomplished through various methods, including the Williamson ether synthesis. A common strategy in multi-step syntheses involves the protection of the hydroxyl group as a silyl (B83357) ether, for example, by reaction with trimethylsilyl (B98337) chloride. msu.edu This protecting group can be readily removed under specific conditions, allowing for further transformations at other sites of the molecule.

Table 3: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Esterification | Acyl Chloride / Anhydride | Ester |

Halogenation of the Hydroxymethyl Group

The conversion of the primary alcohol in this compound to a halide is a key transformation that enhances its utility as a synthetic intermediate. This is typically achieved using standard halogenating agents. A notable example of a similar transformation is the reaction of 2-cyclopropyl-4-hydroxymethylthiazole with thionyl chloride (SOCl₂). In a reported procedure, dissolving the starting alcohol in chloroform (B151607) and adding thionyl chloride dropwise under ice-cooling conditions, followed by stirring at room temperature, effectively converts the hydroxymethyl group into a chloromethyl group. rsc.org This process yields the corresponding 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. rsc.org

This reaction is illustrative of a standard method for converting primary alcohols to alkyl chlorides. The mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, which then acts as a nucleophile in a substitution reaction at the carbon atom of the hydroxymethyl group. libretexts.orgacs.org The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

| Reagent | Substrate | Product | Solvent | Conditions | Yield |

| Thionyl chloride (SOCl₂) | 2-cyclopropyl-4-hydroxymethylthiazole | 2-cyclopropyl-4-chloromethyl thiazole hydrochloride | Chloroform | Ice-cooling, then room temperature | Not specified rsc.org |

| Phosphorus oxychloride (POCl₃) | 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | 4-chloromethyl-2-dimethylaminomethylthiazole | 1,2-dichloroethane | 50°C | Not specified unizin.org |

| Phosphorus trichloride (PCl₃) | 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | 4-chloromethyl-2-dimethylaminomethylthiazole | 1,2-dichloroethane | 25-26°C | Not specified unizin.org |

Table 1: Halogenation of Hydroxymethyl and Hydroxy Thiazole Derivatives

Electrophilic Aromatic Substitution on the Thiazole Ring System

The thiazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions less facile than on electron-rich aromatic systems like benzene. However, the presence of activating substituents can promote such reactions. In the case of this compound, both the chloromethyl group at C4 and the hydroxymethyl group at C2 are electron-withdrawing through inductive effects, thus deactivating the thiazole ring towards electrophilic attack.

Generally, electrophilic substitution on the thiazole ring, when it does occur, preferentially takes place at the C5 position, which is the most electron-rich position in the unsubstituted ring. pharmaguideline.com The presence of deactivating groups further directs incoming electrophiles. For thiazole derivatives, electron-withdrawing groups at C2 and C4 will strongly direct an incoming electrophile to the C5 position, should the reaction proceed.

Studies on related thiazole derivatives provide insight into potential electrophilic substitution patterns. For instance, the nitration of 2-acetamidothiazole (B125242) with a mixture of nitric acid and sulfuric acid leads to the formation of 2-acetamido-5-nitrothiazole. pharmaguideline.com Similarly, bromination of thiazole derivatives often occurs at the C5 position. The regioselectivity is governed by the electronic nature of the substituents already present on the ring.

| Reagent | Substrate | Product | Conditions |

| Nitric acid/Sulfuric acid | 2-Acetamidothiazole | 2-Acetamido-5-nitrothiazole | -10°C |

| Nitric acid/Acetic anhydride | 2-Acetamido-5-methylthiazole | 2-Acetamido-5-methyl-4-nitrothiazole | Room temperature |

Table 2: Electrophilic Substitution on Thiazole Derivatives

Detailed Mechanistic Elucidation of Key Reaction Pathways

Halogenation of the Hydroxymethyl Group with Thionyl Chloride:

The mechanism for the reaction of the 2-hydroxymethyl group with thionyl chloride is believed to proceed through a well-established pathway for the conversion of alcohols to alkyl chlorides. masterorganicchemistry.comic.ac.ukchemtube3d.com

Formation of a Chlorosulfite Ester: The lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the displacement of a chloride ion to form a protonated chlorosulfite ester intermediate.

Deprotonation: The chloride ion, or another weak base present in the reaction mixture, abstracts the proton from the oxygen atom, leading to the formation of a neutral chlorosulfite ester.

Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile and attacks the carbon atom of the hydroxymethyl group in an SN2 fashion. This leads to the cleavage of the C-O bond.

Formation of Products: The reaction results in the formation of the 2-chloromethylthiazole derivative, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.

Electrophilic Aromatic Substitution on the Thiazole Ring:

The mechanism of electrophilic aromatic substitution on the thiazole ring of this compound, for instance in a nitration reaction, would follow the general steps of electrophilic aromatic substitution.

Generation of the Electrophile: In the case of nitration using a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) is generated as the active electrophile.

Formation of the Sigma Complex (Wheland Intermediate): The π-electron system of the thiazole ring attacks the electrophile. Given the directing effects of the electron-withdrawing chloromethyl and hydroxymethyl groups at positions 4 and 2 respectively, this attack is most likely to occur at the C5 position. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the atoms of the thiazole ring.

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the C5 carbon of the sigma complex. This step restores the aromaticity of the thiazole ring and leads to the formation of the final product, 5-nitro-4-(chloromethyl)-2-thiazolemethanol.

Derivative Synthesis and Structural Diversification from 4 Chloromethyl 2 Thiazolemethanol

Rational Design Principles for Novel Thiazole (B1198619) Analogs

The design of novel thiazole analogs from 4-(chloromethyl)-2-thiazolemethanol is guided by established structure-activity relationship (SAR) principles aimed at enhancing biological efficacy, modulating physicochemical properties, or developing new materials. The thiazole ring is a well-regarded pharmacophore found in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgnih.govnih.govfabad.org.tr

The rational design process for new analogs often begins with a target-oriented approach, where modifications are intended to improve interaction with a specific biological target, such as an enzyme or receptor. For instance, the introduction of specific substituents can enhance binding affinity through various non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Another key design principle is the modulation of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications to the parent molecule can influence its solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can increase water solubility, while the incorporation of bulky or metabolically robust groups can prevent rapid degradation in the body. fabad.org.tr

The concept of isosteric replacement is also a powerful tool in the design of new analogs. This involves substituting a functional group with another that has similar steric and electronic properties, which can lead to improved activity or reduced side effects. The inherent reactivity of the chloromethyl and hydroxymethyl groups on the this compound scaffold provides a facile platform for introducing a wide variety of such isosteres.

Chemical Modifications at the Chloromethyl Position (Position 4)

The chloromethyl group at the C4 position of the thiazole ring is a highly reactive electrophilic site, making it an ideal handle for introducing structural diversity through nucleophilic substitution reactions. This reactivity stems from the ability of the chlorine atom to act as a good leaving group, a process often facilitated by the electron-withdrawing nature of the adjacent thiazole ring.

A primary route for modification is the reaction with various nucleophiles, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. Common nucleophiles employed in these reactions include:

Amines: Reaction with primary or secondary amines yields the corresponding aminomethylthiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The introduction of different amine moieties can significantly impact the biological activity of the resulting compounds. nih.gov

Thiols: Thiolates are excellent nucleophiles and react readily with the chloromethyl group to form thioether linkages. These sulfur-containing analogs can exhibit unique biological properties. nih.gov

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether derivatives. This modification can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Cyanide: The introduction of a cyano group provides a versatile intermediate that can be further elaborated into carboxylic acids, amides, or amines. rsc.org

The general scheme for these nucleophilic substitution reactions can be represented as follows:

Scheme 1: Nucleophilic Substitution at the C4-Chloromethyl Position

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Chloromethyl 2 Thiazolemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms. For 4-(chloromethyl)-2-Thiazolemethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected.

The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

Thiazole (B1198619) Ring Proton: A singlet is expected for the proton at the 5-position of the thiazole ring.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group would likely appear in the range of 4.5-5.0 ppm.

Methanol (B129727) Protons (-CH₂OH): The two protons of the methanol group attached to the thiazole ring are expected to produce a singlet.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

A study on a related compound, 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole, utilized ¹H NMR for its characterization, supporting the use of this technique for elucidating the structure of similar thiazole derivatives. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H | ~7.0-7.5 | Singlet | 1H |

| -CH₂Cl | ~4.5-5.0 | Singlet | 2H |

| -CH₂OH | ~4.7-5.2 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are:

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear at a characteristic chemical shift.

Methanol Carbon (-CH₂OH): The carbon of the methanol group will also have a specific resonance.

The characterization of 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole involved the use of ¹³C NMR, highlighting its importance in confirming the carbon skeleton of such molecules. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | ~160-170 |

| Thiazole C4 | ~145-155 |

| Thiazole C5 | ~115-125 |

| -CH₂Cl | ~40-50 |

| -CH₂OH | ~60-70 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, although for this compound, with many singlet signals, its utility might be in confirming the absence of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity of the chloromethyl and methanol groups to the thiazole ring.

The application of 2D NMR has been demonstrated in the structural analysis of complex molecules containing thiazole rings, providing a robust method for complete structural elucidation. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Verification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The synthesis and characterization of 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole included FT-IR analysis to identify its functional groups. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (thiazole) | Stretching | ~3100 |

| C=N (thiazole) | Stretching | ~1600-1650 |

| C=C (thiazole) | Stretching | ~1500-1580 |

| C-O (alcohol) | Stretching | ~1050-1150 |

| C-Cl | Stretching | ~600-800 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chloromethyl group, the methanol group, or other small fragments.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. While no specific X-ray crystallographic data for this compound was found, this technique has been successfully applied to determine the structures of other thiazole derivatives, demonstrating its utility in providing unambiguous structural proof. scbt.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and quality control of "this compound," providing robust methods for both the isolation of the compound and the assessment of its purity. The selection of a specific chromatographic method, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), depends on the physicochemical properties of the target compound and the potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Preparative Isolation

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates like "this compound." Given the compound's polarity, attributed to the hydroxyl (-OH) and thiazole functional groups, reversed-phase HPLC (RP-HPLC) is a suitable approach for its analysis.

Purity Assessment:

For assessing the purity of "this compound," a gradient RP-HPLC method coupled with a UV detector would be effective. The thiazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A C18 column is a common choice for the stationary phase due to its versatility in separating compounds of moderate polarity. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from both more polar and less polar impurities.

While specific validated methods for "this compound" are not widely published, a proposed method can be based on the analysis of other polar thiazole derivatives. waters.com For instance, the analysis of novel indole-thiazole derivatives has been successfully achieved using HPLC-UV, demonstrating the technique's applicability. waters.com The accuracy of such methods is typically high, with recovery values often falling within the 95% to 105% range. waters.com

Proposed HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detector | UV at 254 nm | The thiazole ring is expected to have strong absorbance in this region. |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

Isolation:

For the isolation of "this compound" from a reaction mixture, preparative chromatography is employed. This can involve scaling up an HPLC method or using flash chromatography with a stationary phase like silica (B1680970) gel. The choice of eluent is critical for achieving good separation. For a moderately polar compound like this, a solvent system such as ethyl acetate/hexane would be appropriate for normal-phase flash chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound," containing a primary alcohol, is amenable to GC-MS analysis, which provides both retention time data for quantification and mass spectra for structural elucidation and impurity identification. The successful use of GC-MS for the confirmation of the related compound, 2-chloro-5-chloromethylthiazole, supports its application here. fishersci.com

The compound would be introduced into the GC, where it is vaporized and separated on a capillary column. A common choice would be a mid-polarity column, such as one coated with a phenyl-polysiloxane phase, which provides good selectivity for a range of functional groups. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This allows for the unambiguous identification of "this compound" and the characterization of any co-eluting impurities.

Proposed GC-MS Conditions for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed, mid-polarity column suitable for a wide range of analytes and compatible with MS. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) | A general-purpose temperature ramp to separate compounds with different boiling points. |

| Transfer Line Temp. | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-400 | To capture the molecular ion and key fragment ions. |

Academic Research Applications of 4 Chloromethyl 2 Thiazolemethanol

A Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 4-(chloromethyl)-2-Thiazolemethanol makes it a cornerstone in the field of organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures.

Precursor in the Synthesis of Pharmaceutical Intermediates

The thiazole (B1198619) nucleus is a common feature in a multitude of biologically active compounds, and this compound serves as a key starting material for many pharmaceutical intermediates. researchgate.netnih.gov The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. This adaptability is crucial in the synthesis of anti-infective and anticancer drugs.

For instance, the thiazole ring is a fundamental component of various antimicrobial agents. researchgate.netmdpi.com The ability to modify the side chain at the 4-position of the thiazole ring through the chloromethyl group is instrumental in creating derivatives with enhanced antibacterial and antifungal properties. nih.govnih.gov The synthesis of these derivatives often involves the reaction of the chloromethyl group with various nucleophiles, leading to a wide array of compounds with potential therapeutic applications.

Utility in the Construction of Advanced Heterocyclic Scaffolds

The construction of complex heterocyclic scaffolds is a major focus of medicinal chemistry, as these structures often exhibit significant pharmacological activity. This compound is an invaluable tool in this endeavor. The thiazole ring itself can be a part of a larger, fused heterocyclic system, and the chloromethyl group facilitates the annulation reactions required to build these intricate structures.

The synthesis of novel thiazole derivatives bearing various heterocyclic moieties has been a subject of extensive research. mdpi.com For example, the reaction of this compound with other heterocyclic precursors can lead to the formation of fused ring systems with unique biological profiles. nih.gov These advanced scaffolds are then evaluated for a range of activities, including their potential as enzyme inhibitors or receptor modulators.

Mechanistic Studies of Biological Activities through In Vitro and In Silico Approaches

Beyond its role in synthesis, derivatives of this compound are instrumental in probing the mechanisms of various biological processes. Both computational (in silico) and laboratory-based (in vitro) studies are employed to understand how these molecules interact with biological targets.

Enzymatic Inhibition Studies (e.g., COX, LOX, and other specific enzyme systems)

Thiazole-containing compounds have been identified as potent inhibitors of several key enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. nih.govnih.govtandfonline.com The structural modifications made possible by using this compound as a starting material allow for the fine-tuning of inhibitory activity and selectivity. acs.orgresearchgate.net

In vitro assays are used to determine the inhibitory concentrations (IC50) of these derivatives against specific enzymes. For example, studies have shown that certain thiazole carboxamide derivatives exhibit significant inhibitory activity against both COX-1 and COX-2 enzymes. acs.org Molecular docking studies, a form of in silico analysis, provide insights into the binding modes of these inhibitors within the active sites of the enzymes, helping to explain the observed structure-activity relationships. nih.gov

Table 1: COX Inhibition by Thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 2a | 2.65 | 0.958 | 2.77 |

| Compound 2b | 0.239 | 0.191 | 1.25 |

| Compound 2j | - | 0.957 | - |

| Celecoxib | - | 0.002 | 23.8 |

Data sourced from a study on new thiazole carboxamide derivatives as COX inhibitors. acs.org

Receptor Binding and Modulation Mechanism Investigations

The interaction of thiazole derivatives with various cellular receptors is another active area of research. These studies aim to understand how these compounds can modulate receptor function, which can have therapeutic implications for a variety of diseases.

A notable example is the investigation of thiazole-based compounds as inhibitors of the androgen receptor (AR), a key target in the treatment of prostate cancer. nih.govresearchgate.net Researchers have synthesized and evaluated a series of thiazole derivatives for their ability to bind to the DNA-binding domain of the AR. nih.gov One such compound, SKLB-C2807, demonstrated effective inhibition of a prostate cancer cell line with an IC50 value of 0.38 μM. nih.govresearchgate.net These studies often employ molecular docking simulations to visualize the binding interactions and guide the design of more potent and selective inhibitors. nih.gov

In Vitro Studies of Antimicrobial Activity Mechanisms

The antimicrobial properties of thiazole derivatives are well-documented. mdpi.comnih.govjchemrev.com In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against various bacterial and fungal strains. nih.gov

The mechanism of antimicrobial action is also a subject of investigation. Molecular docking studies have suggested that the antibacterial activity of some thiazole derivatives may stem from the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme. nih.gov Similarly, the antifungal activity may be due to the inhibition of enzymes like 14a-lanosterol demethylase. nih.gov The ability to synthesize a diverse library of thiazole derivatives from precursors like this compound is vital for exploring these mechanisms and developing new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Table 2: Antimicrobial Activity of a Thiazole Derivative (Compound 3)

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.23 - 0.7 | 0.47 - 0.94 |

| Pseudomonas aeruginosa | 0.23 - 0.7 | 0.47 - 0.94 |

| Escherichia coli | 0.23 - 0.7 | 0.47 - 0.94 |

Data represents the range of activity for compound 3 against various strains. nih.gov

In Vitro Studies of Anticancer Activity Mechanisms and Cellular Pathway Modulation

There is currently no available scientific literature or published research data describing in vitro studies on the anticancer activity of this compound. Consequently, information regarding its mechanisms of action or its effects on cellular pathway modulation in cancer cells is not available.

Contribution to Advanced Materials Science Research (e.g., Polymer Chemistry, Functional Materials)

Similarly, there is no documented research in the scientific literature regarding the contribution of this compound to advanced materials science. Studies detailing its use in polymer chemistry or the development of functional materials have not been published.

Future Research Directions and Unresolved Challenges in 4 Chloromethyl 2 Thiazolemethanol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For 4-(chloromethyl)-2-thiazolemethanol, this translates to a need for synthetic routes that are not only efficient but also minimize waste and the use of hazardous substances. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and safer solvents, provide a framework for this endeavor. mdpi.com

Future research should focus on developing catalytic systems that can replace stoichiometric reagents, which are often a source of significant waste. The use of heterogeneous catalysts, for instance, could simplify product purification and allow for catalyst recycling. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could drastically reduce the environmental footprint of the synthesis. mdpi.com The development of continuous flow processes for the synthesis of thiazole (B1198619) derivatives also presents a promising avenue for improving safety, consistency, and scalability.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Reagents | Often uses stoichiometric and hazardous reagents. | Aims for catalytic and less toxic alternatives. |

| Solvents | Typically relies on volatile organic compounds. | Explores water, supercritical fluids, or solvent-free conditions. mdpi.com |

| Energy | Can be energy-intensive with prolonged heating. | Utilizes alternative energy sources like microwave or ultrasound. mdpi.com |

| Waste | Generates significant by-products and waste streams. | Focuses on atom economy and waste minimization. |

Exploration of Novel and Underutilized Reaction Chemistries

The reactivity of this compound is largely dictated by the chloromethyl group, which readily participates in nucleophilic substitution reactions. However, there is a vast, underexplored landscape of other potential transformations. Future research should aim to unlock new reaction pathways, thereby expanding the synthetic utility of this compound.

For example, the development of novel cross-coupling reactions involving the C-Cl bond could open up new avenues for creating complex molecules. Furthermore, the thiazole ring itself can participate in various cycloaddition and functionalization reactions that remain to be fully explored. Investigating the reactivity of the hydroxyl group in concert with the chloromethyl moiety could also lead to the discovery of new intramolecular cyclization reactions, yielding novel heterocyclic scaffolds.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of advanced in-situ characterization techniques can provide real-time insights into the progress of a reaction, allowing for precise control and optimization. Techniques such as ReactIR (in-situ infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction proceeds.

By implementing these techniques in the synthesis of this compound, researchers can gain a deeper understanding of the reaction mechanism, identify transient intermediates, and pinpoint the optimal reaction conditions for maximizing yield and minimizing by-product formation. This data-rich approach to process development is essential for creating robust and efficient synthetic protocols.

Expansion of the Chemical Space of this compound Derivatives

The development of new derivatives of this compound is a key area for future research, with significant potential for discovering novel bioactive compounds. By systematically modifying the core structure, researchers can explore a vast chemical space and identify molecules with enhanced or entirely new biological activities.

Synthesis of new analogs could involve introducing a wide variety of substituents at different positions of the thiazole ring or by modifying the side chains. For instance, creating libraries of compounds with diverse functional groups attached to the chloromethyl or hydroxyl positions could lead to the identification of potent and selective inhibitors of various enzymes or receptors. Recent studies have demonstrated the potential of thiazole-based hybrids, such as those combined with benzimidazole, in developing new antimicrobial agents. nih.gov

Table 2: Examples of Potential Derivative Classes

| Derivative Class | Potential Modification |

| Ethers and Esters | Derivatization of the hydroxyl group. |

| Amines and Amides | Substitution of the chlorine atom with various amines. |

| Sulfur-containing analogs | Replacement of the chlorine with thiol-containing groups. |

| C-C coupled products | Cross-coupling reactions at the chloromethyl position. |

Deeper Understanding of Mechanistic Aspects in Biological and Chemical Transformations

While the general reactivity of this compound is understood, a detailed mechanistic understanding of its role in both chemical and biological transformations is often lacking. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack, which is a key aspect of its mechanism of action in biological systems. For instance, in the context of its potential antimicrobial or anticancer activities, understanding how it interacts with specific biological targets at a molecular level is crucial for rational drug design.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Techniques such as X-ray crystallography of ligand-protein complexes, advanced mass spectrometry for identifying metabolites, and computational docking and molecular dynamics simulations can provide invaluable insights. A deeper understanding of these mechanisms will not only aid in the development of more effective therapeutic agents but also guide the design of new catalysts and synthetic transformations. Studies on similar thiazole derivatives have shown that they can induce apoptosis and disrupt cell membranes in pathogenic organisms, highlighting the importance of mechanistic investigations. nih.gov

Q & A

Q. Q: What are the established synthetic routes for 4-(chloromethyl)-2-thiazolemethanol, and how can reaction conditions be optimized for higher yields?

A: The compound is synthesized via dehydration of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in 1,2-dichloroethane. Key steps include:

- Reagent Selection : POCl₃ achieves complete conversion at 50°C in 1 hour, while SO₂Cl₂ requires precise stoichiometric control to avoid side reactions.

- Solvent Choice : 1,2-Dichloroethane enhances reaction homogeneity and facilitates aqueous workup.

- Purity Monitoring : Thin-layer chromatography (TLC) is critical to confirm reaction completion and absence of starting material .

Analytical Characterization

Q. Q: Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

A:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the chloromethyl (–CH₂Cl) and thiazole ring protons (e.g., δ 4.6 ppm for –CH₂Cl).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 227.15 [M+H]⁺) confirm molecular weight (C₇H₁₂Cl₂N₂S) .

- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity (>95%) and resolves co-eluting impurities .

Pharmaceutical Impurity Profiling

Q. Q: How is this compound utilized as a reference standard in pharmaceutical impurity studies?

A: The compound is a known impurity in Nizatidine synthesis. Methods include:

- Spiking Experiments : Introduce the compound into API batches and quantify via LC-MS/MS.

- Limit Tests : Validate detection thresholds (e.g., 0.1% w/w) per ICH Q3A guidelines using gradient elution .

Mechanistic Studies in Receptor Modulation

Q. Q: How can researchers investigate the mechanistic role of thiazolemethanol derivatives in modulating nicotinic acetylcholine receptors (nAChRs)?

A:

- Electrophysiology : Patch-clamp assays on α7 nAChR-expressing cells (e.g., GH4C1) measure peak current potentiation.

- Calcium Imaging : Fluorometric assays track choline-evoked Ca²⁺ influx, revealing desensitization kinetics.

- Antagonist Controls : Use methyllycaconitine (MLA) to confirm receptor specificity .

Computational Modeling of Reactivity

Q. Q: What computational approaches predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

A:

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to calculate activation energies for SN2 reactions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloroethane) on reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) .

Addressing Contradictory Data in Synthetic Yields

Q. Q: How can discrepancies in reported yields from different synthetic methods be resolved?

A:

- Parameter Screening : Systematically vary temperature, solvent ratios, and reagent purity.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., sulfonic acid derivatives).

- Reproducibility Protocols : Adopt standardized reaction scales and purification steps (e.g., column chromatography) .

Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies optimize the biological activity of this compound derivatives?

A:

- Derivatization : Synthesize urea analogs (e.g., 1-(4-(chloromethyl)thiazol-2-yl)phenyl-3-arylurea) and test in vitro activity.

- Bioisosteric Replacement : Substitute the chloromethyl group with –CF₃ or –CH₂F to enhance metabolic stability.

- Pharmacophore Mapping : Align key functional groups (thiazole ring, chloromethyl) with target binding pockets .

Thermal Stability and Storage

Q. Q: What are the thermal degradation profiles of this compound, and how should it be stored?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.